

The Stereochemistry of Vindoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: Vindoline

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Introduction

Vindoline is a monoterpenoid indole alkaloid originally isolated from the leaves of *Catharanthus roseus*. As a member of the extensive family of Vinca alkaloids, which includes the renowned anti-cancer agents vinblastine and vincristine, the precise stereochemical architecture of **vindoline** is of significant interest to the scientific community. Its complex, polycyclic structure, featuring multiple stereocenters, presents a formidable challenge in stereochemical elucidation and has been the subject of detailed spectroscopic investigation. This technical guide provides a comprehensive overview of the stereochemistry of **vindoline**, focusing on its absolute and relative configuration as determined by key experimental techniques.

Absolute and Relative Configuration

The definitive stereochemistry of (-)-**vindoline** has been established through extensive spectroscopic analysis, primarily high-field Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configuration is designated as (1R, 9R, 10R, 12R, 19S, 20R). This assignment is crucial for understanding its biosynthetic pathways and its relationship to other aspidosperma-type alkaloids.

The IUPAC name, which encapsulates this stereochemical information, is methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.1⁹,12.0¹,9.0²,7.0¹⁶,19]icosa-

2,4,6,13-tetraene-10-carboxylate[1].

A pivotal moment in the structural elucidation of **vindolinine** was the revision of its initially proposed structure. A detailed reinvestigation of its proton NMR spectrum at 300 MHz in 1974 provided conclusive evidence for the correct relative stereochemistry of the protons within the intricate ring system[2][3][4]. This study highlighted the power of high-resolution NMR in resolving complex structural problems in natural product chemistry.

The stereocenter at position 19 is of particular note, as both the 19S (**vindolinine**) and 19R (epi-**vindolinine**) epimers are found in nature. The biosynthesis of these epimers has been a subject of recent research, with enzymatic studies beginning to unravel the mechanisms that control the stereochemical outcome at this position[3].

Quantitative Stereochemical Data

The stereochemistry of **vindolinine** is defined by specific quantitative data derived from spectroscopic and physical measurements.

Parameter	Value	Method	Reference
Specific Rotation ([α] _D)	Value not readily available in searched literature	Polarimetry	
¹ H NMR Chemical Shifts (δ) and Coupling Constants (J)	See Table 2	300 MHz ¹ H NMR (CDCl ₃)	Durham et al., 1974[2][4]

Table 1: Key Quantitative Data for **Vindolinine**

¹H NMR Spectral Data

The 300 MHz ¹H NMR spectrum of **vindolinine** in CDCl₃ was instrumental in the revision of its structure. The chemical shifts and coupling constants provide detailed information about the relative orientation of the protons.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-18 (CH ₃)	0.53	t	7.5
H-19	1.83	m	
H-21 α	2.13	m	
H-21 β	2.80	m	
H-3	2.50	m	
H-5 α	2.62	m	
H-5 β	3.10	m	
H-6 α	3.25	m	
H-6 β	3.48	m	
CO ₂ CH ₃	3.70	s	
H-17 α	3.85	d	17
H-17 β	4.10	d	17
H-15	5.88	m	
H-14	6.02	m	
Aromatic Hs	6.6-7.2	m	

Table 2: ¹H NMR Data for **Vindolinine** (300 MHz, CDCl₃) (Data extracted and interpreted from Durham et al., 1974[2][4])

Experimental Protocols

¹H NMR Spectroscopy for Stereochemical Elucidation (Durham, Shoolery, and Djerassi, 1974)

Objective: To determine the relative stereochemistry of **vindolinine** through high-resolution proton NMR spectroscopy.

Instrumentation: Varian HR-300 Spectrometer operating at 300 MHz.

Sample Preparation:

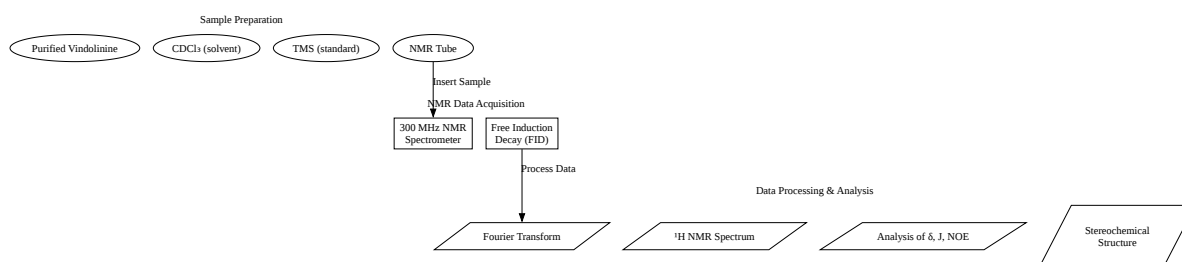
- A sample of purified **vindolinine** was dissolved in deuterated chloroform (CDCl_3).
- Tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
- The solution was filtered into a 5 mm NMR tube.

Data Acquisition:

- The ^1H NMR spectrum was acquired at ambient temperature.
- A sufficient number of scans were accumulated to achieve a high signal-to-noise ratio.
- Spin-spin decoupling experiments were performed to identify coupled protons and simplify the spectrum for accurate determination of coupling constants.

Data Analysis:

- Chemical shifts were reported in parts per million (ppm) downfield from TMS.
- Coupling constants (J) were measured in Hertz (Hz) and used to infer the dihedral angles between adjacent protons, thus providing crucial information about the relative stereochemistry of the stereocenters.
- Nuclear Overhauser Effect (NOE) difference spectroscopy could be employed to establish through-space proximity of protons, further confirming the stereochemical assignments.

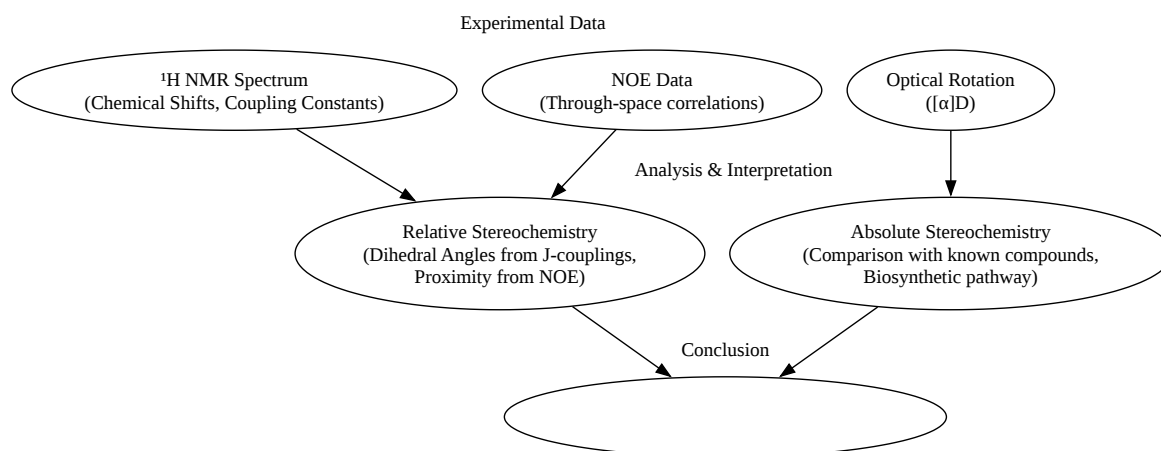


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Figure 1: Workflow for the determination of **vindolinine** stereochemistry using ^1H NMR spectroscopy.

Signaling Pathways and Logical Relationships

The stereochemistry of **vindolinine** is a critical determinant in its biosynthetic pathway. The enzymatic transformations leading to **vindolinine** from its precursors involve highly stereospecific reactions. The diagram below illustrates the logical relationship in the stereochemical determination process, starting from the empirical data to the final structural assignment.



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Figure 2: Logical flow for the elucidation of **vindolinine**'s stereochemistry.

Conclusion

The stereochemistry of **vindolinine** has been rigorously established through the application of high-field NMR spectroscopy, leading to a revision of its initially proposed structure. The absolute configuration is confirmed as (1R, 9R, 10R, 12R, 19S, 20R), and the relative stereochemistry is well-defined by a detailed analysis of ¹H NMR coupling constants and NOE data. While a definitive single-crystal X-ray structure of **vindolinine** itself is not readily available in the public domain, the comprehensive NMR data provides a robust and scientifically accepted basis for its three-dimensional structure. This detailed stereochemical understanding is fundamental for ongoing research in the biosynthesis, chemical synthesis, and potential pharmacological applications of this and related Vinca alkaloids.

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